Benzene, [1-(chloromethyl)butyl]
Description
Contextualization within Modern Organic Chemistry Scholarship
In contemporary organic chemistry, alkyl halides, also known as haloalkanes, are recognized as fundamental building blocks for synthesis. numberanalytics.com They are derivatives of alkanes where one or more hydrogen atoms have been replaced by a halogen. numberanalytics.com The presence of the halogen atom polarizes the carbon-halogen bond, rendering the carbon atom electrophilic and thus susceptible to attack by nucleophiles. quora.com This reactivity makes alkyl halides crucial precursors for a wide array of functional groups. quora.com
Benzene (B151609), [1-(chloromethyl)butyl]- belongs to the sub-class of halogenated alkylbenzenes. These compounds are important in the production of various chemicals, including synthetic detergents. wikipedia.org The specific structure of this compound, featuring a chiral center at the carbon atom bonded to both the phenyl group and the chloromethyl group, makes it a subject of interest in stereoselective synthesis. The "handedness" of chiral molecules can lead to different biological and chemical properties. nih.govlibretexts.org
Historical Trajectories and Milestones in the Study of [1-(chloromethyl)butyl]benzene Analogues
The primary method for synthesizing alkylbenzenes is the Friedel-Crafts reaction, developed by Charles Friedel and James Crafts in 1877. lumenlearning.com This set of reactions, which includes alkylation and acylation, allows for the attachment of substituents to an aromatic ring and remains a cornerstone of synthetic chemistry. lumenlearning.comlibretexts.org
Historically, the production of linear alkylbenzenes (LABs), which are key precursors to biodegradable detergents, involved the chlorination of paraffins followed by alkylation using an aluminum chloride (AlCl₃) catalyst. nih.govgoogle.com Over time, processes evolved for economic and environmental reasons. After 1960, methods involving the dehydrogenation of n-paraffins to olefins, followed by alkylation with benzene using catalysts like hydrogen fluoride (B91410) (HF), gained prominence. nih.gov More recently, the development of solid acid catalysts, such as zeolites, has been a major milestone, offering a safer and more environmentally friendly alternative to traditional catalysts like HF and AlCl₃. nih.govresearchgate.net
The chloromethylation of benzene, another relevant historical development, allows for the introduction of a chloromethyl group onto the benzene ring using reagents like formaldehyde (B43269), hydrochloric acid, and a catalyst such as zinc chloride. youtube.com
Fundamental Academic Rationale for Continued Investigation of Benzene, [1-(chloromethyl)butyl]-
The continued academic interest in halogenated alkylbenzenes like Benzene, [1-(chloromethyl)butyl]- is driven by their versatility as synthetic intermediates. numberanalytics.comquora.com Chiral alkyl halides, in particular, are gaining recognition in medicinal chemistry. nih.govnih.gov While often perceived as non-specific alkylating agents, a growing body of research demonstrates that these motifs can be stable under physiological conditions and can enhance the bioactivity of drug molecules through steric and electronic effects. nih.govnih.gov
The study of these compounds contributes to a deeper understanding of reaction mechanisms and the development of new synthetic strategies. The reactivity of the carbon-chlorine bond allows for a variety of transformations, making it a valuable tool for organic chemists. quora.com
Table 1: Physicochemical Properties of Representative Halogenated Alkylbenzenes
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |
|---|---|---|---|---|---|
| (1-Chlorobutyl)benzene | 27059-40-1 | C₁₀H₁₃Cl | 168.66 | Not Available | Not Available |
| 1-Chloro-4-(chloromethyl)benzene | 104-83-6 | C₇H₆Cl₂ | 161.03 | 221 | 27-28 |
| 1-(Chloromethyl)-4-methylbenzene | 104-82-5 | C₈H₉Cl | 140.61 | Not Available | Not Available |
Data sourced from PubChem and other chemical databases. nih.govnist.govnih.govnist.govchemsynthesis.com "Not Available" indicates that the data is not present in the sourced documents.
Significance of Benzene, [1-(chloromethyl)butyl]- in Advancing Synthetic Methodologies
The investigation of reactions involving compounds like Benzene, [1-(chloromethyl)butyl]- is significant for advancing synthetic methodologies. The classic Friedel-Crafts alkylation, while powerful, has limitations, including the potential for carbocation rearrangement and polyalkylation, where the product is more reactive than the starting material. lumenlearning.commsu.edu
Research into the alkylation of benzene with various alkyl halides under different catalytic conditions helps to overcome these limitations. For example, the reaction of benzene with 1-chloropropane (B146392) and aluminum chloride yields isopropylbenzene (cumene) due to rearrangement, highlighting the challenges in introducing straight-chain alkyl groups. msu.edu Studying these reactions leads to the development of more selective and efficient catalysts and reaction protocols. The shift from homogeneous catalysts like AlCl₃ and HF to heterogeneous solid acid catalysts in industrial LAB production is a prime example of how this research drives methodological advancement. nih.govresearchgate.net Furthermore, developing methods for stereoselective halogenation is an active area of research, inspired by the unique bioactivities of some halogenated natural products. nih.gov
Theoretical Frameworks Guiding Research on Halogenated Alkylbenzenes
Research on halogenated alkylbenzenes is guided by several theoretical frameworks that help to explain their structure, reactivity, and interactions. Electrophilic aromatic substitution, the fundamental reaction type for these compounds, is understood through a two-step mechanism involving the formation of a positively charged intermediate known as a benzenonium ion or sigma complex. msu.edubyjus.com
Quantum chemical methods, such as density functional theory (DFT), are employed to study the interactions between halogens and aromatic rings. nih.govnih.gov These studies investigate the nature of halogen bonds, which are non-covalent interactions that play important roles in biological systems and material science. nih.govnih.gov Theoretical calculations can determine interaction energies, geometric structures, and the electronic properties of these complexes. nih.govnih.gov For instance, studies on the interaction between benzene and heteronuclear halogens show that it is a long-range, weak interaction, with electrostatic and dispersion forces being the dominant components depending on the specific halogen atoms involved. nih.gov These theoretical models provide a rigorous foundation for understanding and predicting the behavior of halogenated aromatic compounds.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H15Cl |
|---|---|
Molecular Weight |
182.69 g/mol |
IUPAC Name |
1-chloropentan-2-ylbenzene |
InChI |
InChI=1S/C11H15Cl/c1-2-6-11(9-12)10-7-4-3-5-8-10/h3-5,7-8,11H,2,6,9H2,1H3 |
InChI Key |
OMCKNCCLQJXVEQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CCl)C1=CC=CC=C1 |
Origin of Product |
United States |
Chemical Reactivity and Advanced Mechanistic Investigations of Benzene, 1 Chloromethyl Butyl
Electrophilic and Nucleophilic Substitution Reactions of Benzene (B151609), [1-(chloromethyl)butyl]-
The reactivity of "Benzene, [1-(chloromethyl)butyl]-" is characterized by two primary modes of substitution: electrophilic substitution on the benzene ring and nucleophilic substitution at the benzylic carbon. The interplay between these two reaction types is dictated by the nature of the attacking reagent and the reaction conditions.
Electrophilic Aromatic Substitution:
The butyl group attached to the benzene ring is an alkyl group, which is known to be an activating group and an ortho-, para-director in electrophilic aromatic substitution reactions. ucalgary.ca This is due to the electron-donating inductive effect of the alkyl group, which enriches the electron density of the aromatic ring, particularly at the ortho and para positions, making it more susceptible to attack by electrophiles. ucalgary.ca Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. libretexts.org
The mechanism for these reactions typically involves a two-step process. msu.edu In the first, rate-determining step, the electrophile attacks the π-electron system of the benzene ring to form a positively charged carbocation intermediate known as an arenium ion or sigma complex. msu.edu This intermediate is stabilized by resonance, with the positive charge delocalized over the ortho and para positions relative to the point of electrophilic attack. msu.edu In the second, fast step, a proton is abstracted from the arenium ion, restoring the aromaticity of the ring and yielding the substituted product. msu.edu
For "Benzene, [1-(chloromethyl)butyl]-", electrophilic attack will preferentially occur at the positions ortho and para to the butyl group. However, the steric hindrance imposed by the relatively bulky butyl group may influence the ratio of ortho to para products, with the para product often being favored. libretexts.org
Nucleophilic Substitution:
The chloromethyl group (-CH2Cl) attached to the butyl-substituted benzene ring is the primary site for nucleophilic substitution reactions. ontosight.ai This is a typical feature of benzyl (B1604629) halides, which are known to be reactive towards nucleophiles. The carbon atom of the chloromethyl group is electrophilic due to the electron-withdrawing effect of the chlorine atom, making it susceptible to attack by electron-rich nucleophiles. youtube.com
Nucleophilic substitution reactions involving "Benzene, [1-(chloromethyl)butyl]-" can proceed through either an SN1 or SN2 mechanism, depending on the reaction conditions and the nature of the nucleophile. libretexts.org
SN1 Mechanism: This mechanism involves a two-step process where the first step is the slow, rate-determining ionization of the C-Cl bond to form a benzylic carbocation. libretexts.org This carbocation is stabilized by resonance, with the positive charge delocalized over the benzene ring. libretexts.org In the second step, the carbocation rapidly reacts with a nucleophile.
SN2 Mechanism: This is a one-step, concerted mechanism where the nucleophile attacks the electrophilic carbon at the same time as the chloride leaving group departs. libretexts.org This process involves a transition state where the nucleophile and the leaving group are both partially bonded to the carbon atom. libretexts.org
The presence of the butyl group on the benzene ring can influence the rate and mechanism of nucleophilic substitution. Its electron-donating nature can further stabilize the benzylic carbocation intermediate in an SN1 reaction, potentially favoring this pathway.
It is important to distinguish the reactivity of the chloromethyl group from that of a chlorine atom directly attached to the benzene ring (an aryl halide). Aryl halides, such as chlorobenzene (B131634), are generally much less reactive towards nucleophilic substitution. savemyexams.comyoutube.com This reduced reactivity is due to the increased strength of the carbon-halogen bond, which has partial double bond character due to resonance between the halogen's lone pairs and the aromatic π system, and the repulsion between the incoming nucleophile and the electron-rich benzene ring. savemyexams.comchemguide.co.uk
Radical and Photochemical Transformations Involving Benzene, [1-(chloromethyl)butyl]-
The chemical behavior of "Benzene, [1-(chloromethyl)butyl]-" extends beyond ionic reactions to include transformations driven by radical intermediates and photochemical activation. These pathways offer alternative routes for functionalization and degradation.
Radical Reactions:
The benzylic C-H bonds of the butyl group and the C-Cl bond of the chloromethyl group can be susceptible to radical abstraction under appropriate conditions, such as the presence of radical initiators or high temperatures. The benzylic radical that would form upon hydrogen abstraction from the carbon adjacent to the benzene ring is stabilized by resonance with the aromatic ring, making this position a likely site for radical reactions.
A notable example of a radical reaction involving a related compound, 4-[(n-butylsulfinyl)methyl]-4′-(chloromethyl)benzene, is its polymerization. elsevierpure.com This reaction proceeds through a 1,6-elimination to form a p-quinodimethane intermediate, which then undergoes free radical polymerization. elsevierpure.com The rate of this polymerization is influenced by the presence of carbanions and radical initiators like S₂O₈²⁻, and is inhibited by radical scavengers such as TEMPO. elsevierpure.com This suggests a free radical polymerization mechanism. elsevierpure.com While this is a different molecule, the principles of forming reactive intermediates that can undergo radical polymerization could be applicable to derivatives of "Benzene, [1-(chloromethyl)butyl]-".
Photochemical Transformations:
Photochemical reactions are initiated by the absorption of light, which can lead to the formation of excited electronic states and subsequently, reactive species like radicals. In the context of aromatic compounds like benzene, photochemical reactions with species such as chlorine radicals (Cl• and Cl₂•⁻) in the atmospheric aqueous phase have been studied. researchgate.net These reactions are significant for understanding the transformation of volatile organic compounds (VOCs) in the environment. researchgate.net
The process involves the attack of chlorine radicals on the benzene ring, leading to the formation of a 6-chlorocyclohexadienyl radical (Cl-CHD). researchgate.net This radical can then undergo further reactions, including the formation of chlorobenzene and dichlorobenzene, as well as ring-opening products. researchgate.net The rate of these reactions is dependent on factors like pH and the initial concentration of the reactants. researchgate.net
For "Benzene, [1-(chloromethyl)butyl]-", similar photochemical transformations could be anticipated. The absorption of UV light could lead to the homolytic cleavage of the C-Cl bond, generating a benzylic radical and a chlorine radical. These radicals could then initiate a variety of subsequent reactions, including dimerization, reaction with solvents, or further reactions with the parent molecule. The presence of the butyl group would likely influence the reaction pathways and product distributions compared to unsubstituted benzene.
| Reaction Type | Initiating Species/Condition | Potential Reactive Intermediates | Potential Products |
| Radical Polymerization | Radical Initiators (e.g., S₂O₈²⁻) | p-Quinodimethane, Free radicals | Polymer |
| Photochemical Reaction | UV light, Chlorine radicals (Cl•, Cl₂•⁻) | 6-chlorocyclohexadienyl radical, Benzylic radical, Chlorine radical | Chlorinated derivatives, Ring-opened products |
Rearrangement Reactions and Associated Kinetic Studies of Benzene, [1-(chloromethyl)butyl]
Rearrangement reactions are a key aspect of organic chemistry, often proceeding through carbocation intermediates, which can reorganize to form more stable structures. In the context of "Benzene, [1-(chloromethyl)butyl]-", rearrangement reactions could potentially occur under conditions that favor the formation of a carbocation.
One common scenario for rearrangement is during Friedel-Crafts alkylation. msu.edu Although the butyl group is already attached in the title compound, it's important to note that the reaction of benzene with 1-chlorobutane (B31608) in the presence of a Lewis acid like aluminum chloride can lead to the formation of sec-butylbenzene (B1681704) as a rearranged product, in addition to the expected n-butylbenzene. This occurs via a 1,2-hydride shift in the initially formed primary butyl carbocation to yield a more stable secondary carbocation, which then alkylates the benzene ring. Similarly, the reaction of benzene with isobutyl chloride leads to tert-butylbenzene. ucalgary.ca
For "Benzene, [1-(chloromethyl)butyl]-" itself, rearrangement of the existing n-butyl group is unlikely under typical conditions as it would require breaking a stable C-C bond on the aromatic ring. However, reactions involving the chloromethyl group could potentially lead to rearrangements. For instance, under Friedel-Crafts conditions, the entire (chloromethyl)butyl group could detach and reattach at a different position, or the butyl group itself could isomerize if it were to form a carbocation.
A kinetic study of the rearrangement of t-butyl phenyl ketone to 3-methyl-3-phenylbutan-2-one (B3057142) in the presence of aluminum chloride revealed the formation of intermediate complexes. rsc.org The reaction proceeds through the formation of a 1:1 complex between the ketone and aluminum chloride, followed by a more complex species which is the reactive intermediate in the rearrangement process. rsc.org While this is a different system, it highlights the importance of kinetic studies in elucidating the mechanisms of rearrangement reactions, which often involve the formation of transient intermediates.
Kinetic studies are crucial for understanding the rates and mechanisms of such rearrangements. For example, kinetic investigations of chloromethylation reactions of benzene and toluene (B28343) have provided insights into the reactive electrophiles involved. nih.gov These studies often involve monitoring the disappearance of reactants and the appearance of products over time, allowing for the determination of rate laws and the effects of catalyst and substrate concentrations. nih.gov
Investigations of Reactive Intermediates in Reactions of Benzene, [1-(chloromethyl)butyl]-
The chemical transformations of "Benzene, [1-(chloromethyl)butyl]-" proceed through a variety of short-lived, high-energy, and highly reactive molecules known as reactive intermediates. libretexts.org Understanding these intermediates is key to elucidating reaction mechanisms. The primary reactive intermediates involved in reactions of this compound are carbocations, carbanions, and radicals.
Carbocations:
Carbocations are common intermediates in several reactions involving "Benzene, [1-(chloromethyl)butyl]-".
Electrophilic Aromatic Substitution: In this reaction, the attack of an electrophile on the benzene ring forms a resonance-stabilized carbocation known as an arenium ion or sigma complex. msu.edu The positive charge in this intermediate is delocalized across the ortho and para positions of the ring.
SN1 Reactions: The nucleophilic substitution of the chloromethyl group can proceed via an SN1 mechanism, which involves the formation of a benzylic carbocation as the key intermediate. libretexts.org This carbocation is stabilized by resonance with the adjacent benzene ring, which delocalizes the positive charge. libretexts.org The electron-donating butyl group on the ring further enhances the stability of this benzylic carbocation.
Rearrangements: Carbocation intermediates are also central to rearrangement reactions. For instance, in Friedel-Crafts alkylations, primary carbocations can rearrange to more stable secondary or tertiary carbocations via hydride or alkyl shifts. ucalgary.ca
Carbanions:
While less common for this specific molecule under typical conditions, carbanions could be generated under strongly basic conditions. A carbanion is an eight-electron intermediate with a negative charge on a carbon atom. libretexts.org Their stability is generally decreased by alkyl groups, meaning a primary carbanion would be more stable than a secondary or tertiary one. libretexts.org
Radicals:
Radical intermediates are formed in reactions involving homolytic bond cleavage, often initiated by heat or light.
Photochemical Reactions: As discussed previously, photochemical reactions of benzene with chlorine radicals proceed through a 6-chlorocyclohexadienyl radical intermediate. researchgate.net
Radical Polymerization: The polymerization of a related compound, 4-[(n-butylsulfinyl)methyl]-4′-(chloromethyl)benzene, involves a p-quinodimethane intermediate and subsequent free radical polymerization. elsevierpure.com
The existence of these reactive intermediates can often be inferred through kinetic studies, product analysis, and spectroscopic methods. libretexts.org For instance, the trapping of intermediates with specific reagents can provide evidence for their formation.
| Reactive Intermediate | Formation Context | Key Stabilizing Factors |
| Arenium Ion (Carbocation) | Electrophilic Aromatic Substitution | Resonance delocalization across the aromatic ring |
| Benzylic Carbocation | SN1 Reaction of the chloromethyl group | Resonance with the benzene ring, inductive effect of the butyl group |
| Carbanion | Reaction with strong bases | (Generally destabilized by alkyl groups) |
| 6-Chlorocyclohexadienyl Radical | Photochemical reaction with chlorine radicals | |
| p-Quinodimethane | 1,6-elimination reactions | Conjugated system |
Computational Probing of Reaction Mechanisms and Transition States for Benzene, [1-(chloromethyl)butyl]-
Computational chemistry provides powerful tools for investigating the intricate details of reaction mechanisms, including the structures and energies of reactants, products, transition states, and intermediates. Density Functional Theory (DFT) is a particularly useful method for studying organometallic reactions and reaction mechanisms due to its balance of computational cost and accuracy. byu.edu
For reactions involving "Benzene, [1-(chloromethyl)butyl]-", computational studies can be employed to:
Elucidate Reaction Pathways: DFT calculations can map out the potential energy surface of a reaction, identifying the most likely pathway from reactants to products. This includes locating the transition state, which represents the energy maximum along the reaction coordinate. For example, computational studies on the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction have been used to determine whether the mechanism is stepwise or concerted and to compare the energetics of mononuclear versus binuclear pathways. rsc.org
Determine Activation Energies: By calculating the energy difference between the reactants and the transition state, the activation energy of a reaction can be predicted. This information is crucial for understanding reaction rates and selectivity. For instance, in the aforementioned CuAAC study, activation energies were calculated for different ligands, providing insight into their catalytic efficiency. rsc.org
Investigate the Role of Catalysts and Ligands: Computational methods can model the interaction of reactants with catalysts and ligands, helping to explain their role in promoting a reaction. Studies on the chloromethylation of benzene and toluene have utilized computational approaches to suggest the nature of the active electrophile. nih.gov
Analyze Reactive Intermediates: The structures and stabilities of reactive intermediates, such as carbocations and radicals, can be calculated. This can help to rationalize observed reaction outcomes, such as product distributions and the occurrence of rearrangements. For example, the stability of different carbocation intermediates in Friedel-Crafts alkylations can be computationally assessed to predict the likelihood of rearrangements. ucalgary.ca
Predict Spectroscopic Properties: Computational methods can predict spectroscopic data, such as NMR chemical shifts and vibrational frequencies, which can be compared with experimental data to confirm the identity of intermediates and products. Low-temperature NMR and Raman spectroscopic studies, combined with computational analysis, have been used to characterize weak adducts between reactants and catalysts. nih.gov
While specific computational studies on "Benzene, [1-(chloromethyl)butyl]-" were not found in the search results, the principles and methodologies are broadly applicable. Such studies would provide valuable, atomistic-level insights into its reactivity in electrophilic substitution, nucleophilic substitution, and other transformations.
Stability and Reactivity Relationships in the Context of [1-(chloromethyl)butyl]benzene
The stability and reactivity of "[1-(chloromethyl)butyl]benzene" are intricately linked and are governed by the electronic and steric effects of its constituent functional groups: the n-butyl group and the chloromethyl group, both attached to a benzene ring.
Influence of the n-Butyl Group:
The n-butyl group is an alkyl group, which is an electron-donating group through an inductive effect. This electron donation increases the electron density of the benzene ring, making it more reactive towards electrophilic attack than unsubstituted benzene. ucalgary.ca This activating effect is a key factor in its reactivity in electrophilic aromatic substitution reactions. The butyl group directs incoming electrophiles to the ortho and para positions. ucalgary.ca
Influence of the Chloromethyl Group:
The chloromethyl group (-CH₂Cl) is the primary site of nucleophilic reactivity. The electronegative chlorine atom polarizes the C-Cl bond, making the benzylic carbon electrophilic and susceptible to attack by nucleophiles. youtube.com This reactivity is characteristic of benzylic halides.
It is crucial to differentiate the reactivity of this benzylic chloride from an aryl chloride, where the chlorine is directly bonded to the benzene ring. Aryl halides are significantly less reactive towards nucleophilic substitution. savemyexams.comyoutube.com The reasons for this are twofold:
Increased Bond Strength: The C-Cl bond in an aryl halide has partial double-bond character due to resonance between a lone pair on the chlorine atom and the π-system of the benzene ring. savemyexams.com This strengthens the bond, making it more difficult to break. savemyexams.comyoutube.com
Repulsion: The electron-rich π-system of the benzene ring repels incoming nucleophiles, hindering their approach to the carbon atom. chemguide.co.uk
In "[1-(chloromethyl)butyl]benzene," the chlorine is attached to a benzylic carbon, which is sp³ hybridized. Therefore, the C-Cl bond is a standard single bond, and the carbon is more accessible to nucleophilic attack compared to an aryl chloride.
The presence of both the activating n-butyl group and the reactive chloromethyl group leads to a molecule with dual reactivity. The benzene ring is activated for electrophilic substitution, while the chloromethyl group is primed for nucleophilic substitution.
The stability of potential reactive intermediates also plays a crucial role. The formation of a benzylic carbocation at the chloromethyl position during an Sₙ1 reaction is stabilized by resonance with the benzene ring. libretexts.org The electron-donating n-butyl group further enhances the stability of this carbocation, thereby increasing the reactivity of the chloromethyl group towards Sₙ1-type reactions.
Advanced Spectroscopic and Analytical Methodologies for Research on Benzene, 1 Chloromethyl Butyl
High-Resolution Mass Spectrometry for Molecular Characterization in Complex Mixtures
High-Resolution Mass Spectrometry (HRMS) is indispensable for the unambiguous identification and characterization of Benzene (B151609), [1-(chloromethyl)butyl]-. Unlike nominal mass spectrometry, HRMS provides the high-resolution mass of the molecular ion, allowing for the determination of its elemental formula with high confidence. For a compound like 1-butyl-4-(chloromethyl)benzene (B3382769) (C11H15Cl), HRMS can distinguish its exact mass (182.0862 Da) from other isobaric compounds. nih.gov
In the analysis of complex mixtures, the coupling of gas chromatography with mass spectrometry (GC-MS) is a standard approach. nih.gov The electron ionization (EI) mass spectrum of chloromethylated alkylbenzenes exhibits characteristic fragmentation patterns. A key feature is the presence of twin molecular ion peaks, [M]•+ and [M+2]•+, due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). docbrown.info
The fragmentation of the parent molecular ion typically involves the cleavage of the C-Cl bond, which is one of the weaker bonds in the molecule. docbrown.info This leads to the formation of a prominent and relatively stable benzyl-type cation. For example, in the mass spectrum of chlorobenzene (B131634), the loss of a chlorine radical from the molecular ion [C₆H₅Cl]•+ results in the formation of the phenyl cation [C₆H₅]⁺ at a mass-to-charge ratio (m/z) of 77. docbrown.info Similarly, for 1-butyl-4-(chloromethyl)benzene, the loss of the chlorine radical would produce a butylbenzyl cation. Further fragmentation of the benzene ring can lead to smaller ions, such as those at m/z 51 ([C₄H₃]⁺) and 50 ([C₄H₂]⁺). docbrown.info The presence of the alkyl chain introduces additional fragmentation pathways, often involving rearrangements and cleavage within the butyl group.
Table 1: Key Mass Spectrometry Data for Chlorinated Aromatic Compounds
| Ion Type | Description | Typical m/z Value (Example: Chlorobenzene) | Significance |
|---|---|---|---|
| [M]•+ & [M+2]•+ | Molecular ion peaks | 112 & 114 | Confirms the presence of one chlorine atom and provides the molecular weight. docbrown.info |
| [M-Cl]⁺ | Phenyl or substituted phenyl cation | 77 | Indicates the loss of the chlorine atom, often a stable and abundant fragment. docbrown.info |
| [C₄H₃]⁺ | Fragment from ring cleavage | 51 | A common fragment indicating the breakdown of the benzene ring. docbrown.info |
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Stereochemical Analysis of Benzene, [1-(chloromethyl)butyl]-
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the detailed molecular structure of Benzene, [1-(chloromethyl)butyl]- in solution. Standard one-dimensional ¹H and ¹³C NMR spectra provide crucial information about the chemical environment of each atom.
In the ¹H NMR spectrum, the protons on the benzene ring typically appear as a complex multiplet in the aromatic region (δ 7.0-7.5 ppm), with the exact chemical shifts and splitting patterns depending on the substitution pattern. docbrown.info The protons of the chloromethyl group (–CH₂Cl) would resonate as a singlet or a multiplet further downfield than a standard methyl group due to the electron-withdrawing effect of chlorine, while the protons of the butyl group would appear in the aliphatic region (δ 0.9-2.7 ppm). researchgate.net
To resolve structural ambiguities and analyze the three-dimensional conformation and stereochemistry, advanced multi-dimensional NMR techniques are employed. epfl.ch
Correlation Spectroscopy (COSY): This 2D experiment identifies protons that are spin-spin coupled, helping to map out the connectivity of the butyl chain and its attachment point to the benzene ring.
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY reveals protons that are close to each other in space, providing critical data for determining the preferred conformation of the flexible butyl side chain relative to the benzene ring.
Diffusion-Ordered Spectroscopy (DOSY): This technique separates the NMR signals of different molecules in a mixture based on their diffusion rates, which correlate with molecular size and shape. It can be used to confirm the purity of a sample or to study intermolecular interactions. umsystem.edu
For complex biological applications or to study interactions with larger molecules, specialized techniques like methyl-TROSY NMR can be used, which focuses on signals from methyl groups to study high-molecular-weight systems. mdpi.com
Vibrational Spectroscopy (IR, Raman) for Functional Group and Structural Analysis of Benzene, [1-(chloromethyl)butyl]-
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule's functional groups. These methods are complementary and essential for the structural analysis of Benzene, [1-(chloromethyl)butyl]-. researchgate.net
Phenyl Group Vibrations: The benzene ring gives rise to several characteristic bands. Phenyl C-H stretching vibrations are typically observed above 3000 cm⁻¹. materialsciencejournal.org Ring stretching vibrations (C=C) appear in the 1450-1600 cm⁻¹ region. materialsciencejournal.org The substitution pattern on the ring influences the C-H out-of-plane bending vibrations, which appear in the 700-900 cm⁻¹ range and can be diagnostic of ortho, meta, or para substitution. materialsciencejournal.org
Alkyl and Chloromethyl Vibrations: The C-H stretching vibrations of the butyl and chloromethyl groups are expected in the 2850-3000 cm⁻¹ range. materialsciencejournal.org The C-Cl stretching vibration is a key indicator, typically appearing in the 600-800 cm⁻¹ region, though its intensity and position can vary.
Table 2: General Vibrational Frequencies for Substituted Benzenes
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Spectroscopy Method |
|---|---|---|
| Phenyl C-H Stretch | 3000 - 3100 | IR & Raman materialsciencejournal.org |
| Aliphatic C-H Stretch | 2850 - 3000 | IR & Raman materialsciencejournal.org |
| Phenyl C=C Ring Stretch | 1450 - 1600 | IR & Raman materialsciencejournal.org |
| C-H Out-of-Plane Bend | 700 - 900 | IR & Raman materialsciencejournal.org |
Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental spectra to calculate theoretical vibrational wavenumbers. materialsciencejournal.orgias.ac.in This allows for a more precise assignment of the observed IR and Raman bands, aiding in the definitive structural confirmation of the specific isomer of Benzene, [1-(chloromethyl)butyl]-.
Chromatographic Techniques (GC-MS, HPLC) for Purity Assessment and Reaction Monitoring of Benzene, [1-(chloromethyl)butyl]-
Chromatographic methods are vital for separating Benzene, [1-(chloromethyl)butyl]- from starting materials, byproducts, and impurities, making them essential for purity assessment and reaction monitoring.
Gas Chromatography-Mass Spectrometry (GC-MS): Due to its volatility, GC is an excellent technique for analyzing this compound. The choice of the capillary column is critical for achieving separation from closely related isomers or impurities. A non-polar or slightly polar column, such as one with a 100% dimethylpolysiloxane or a 5% phenyl-dimethylpolysiloxane stationary phase (e.g., HP-5ms), is often suitable. researchgate.net The temperature program of the GC oven can be optimized to improve the resolution of co-eluting peaks. researchgate.net The mass spectrometer detector provides definitive identification of the eluted peaks based on their mass spectra, as detailed in section 4.1.
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful alternative, particularly for less volatile derivatives or for preparative-scale purification. Reverse-phase HPLC (RP-HPLC) is commonly used for aromatic compounds. sielc.com A typical setup might involve a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water. sielc.comresearchgate.net The addition of a small amount of acid, such as formic acid, can improve peak shape and is compatible with mass spectrometry detection (LC-MS). sielc.com A UV detector is also effective, as the benzene ring provides strong chromophores.
Table 3: Example Chromatographic Conditions for Analysis of Benzene Derivatives
| Technique | Column Type | Mobile Phase / Carrier Gas | Detection | Application |
|---|---|---|---|---|
| GC-MS | HP-5ms (slightly polar) | Helium | Mass Spectrometry | Purity analysis, identification in complex mixtures. researchgate.net |
| HPLC | Newcrom R1 (Reverse Phase) | Acetonitrile/Water/Acid | UV, Mass Spectrometry | Purity assessment, preparative separation. sielc.com |
These techniques allow for quantitative analysis, enabling researchers to track the consumption of reactants and the formation of products over the course of a synthesis, ensuring reaction completion and optimizing yields.
X-ray Crystallography for Solid-State Structure Determination of Benzene, [1-(chloromethyl)butyl]- Derivatives (if applicable)
X-ray crystallography provides the most definitive structural information by mapping the precise positions of atoms in a single crystal. While obtaining a suitable crystal of Benzene, [1-(chloromethyl)butyl]- itself may be challenging, analysis of its solid-state derivatives can yield invaluable data on bond lengths, bond angles, and intermolecular packing forces.
The crystal structure of a closely related compound, 1,3-bis(chloromethyl)benzene, reveals important structural features that can be extrapolated. researchgate.net In its solid state, the molecule's conformation is fixed, and intermolecular interactions, such as those between chlorine atoms (Cl···Cl interactions) and C-H···π stacking, dictate the three-dimensional crystal lattice. researchgate.net Studies on various benzene derivatives have shown that the substitution pattern (ortho, meta, para) significantly influences the packing and the effective "thickness" of the benzene rings in the crystal structure. aps.org For example, para-substituted derivatives often pack more efficiently, resulting in a smaller effective ring thickness compared to ortho or meta isomers. aps.org
Table 4: Illustrative Crystallographic Data for a Related Derivative (1,3-Bis(chloromethyl)benzene)
| Parameter | Value | Significance |
|---|---|---|
| Formula | C₈H₈Cl₂ | Confirms elemental composition in the crystal. researchgate.net |
| Crystal System | Monoclinic | Describes the basic symmetry of the unit cell. |
| Space Group | P2₁/n | Defines the specific symmetry operations within the unit cell. |
| Unit Cell Dimensions | a=8.5174 Å, b=12.3094 Å, c=15.2597 Å | Defines the size and shape of the repeating unit in the crystal. researchgate.net |
| Key Interactions | Chlorine-chlorine interactions | Governs how molecules pack together in the solid state. researchgate.net |
Should a crystalline derivative of Benzene, [1-(chloromethyl)butyl]- be synthesized, X-ray diffraction analysis would provide unambiguous proof of its molecular structure and stereochemistry.
Development of Novel Analytical Probes and Detection Methods for [1-(chloromethyl)butyl]benzene
The development of novel probes and detection methods is a burgeoning area of analytical chemistry, aimed at creating highly sensitive and selective tools for identifying specific molecules in complex environments. For a target like [1-(chloromethyl)butyl]benzene, this could involve designing fluorescent or chemiluminescent sensors.
The general approach involves creating a molecular system that changes its optical properties upon interaction with the target analyte. For instance, a fluorescent probe could be designed with a specific cavity or binding site that complements the size and shape of the [1-(chloromethyl)butyl]benzene molecule. Binding of the analyte would then trigger a change in the probe's fluorescence intensity or wavelength. umsystem.edu
Another advanced strategy involves the use of functionalized nanomaterials. For example, mesoporous silica (B1680970) nanocomposites can serve as a platform for immobilizing recognition elements, such as enzymes or specific catalysts. nih.gov A system could be designed where the nanocomposite catalyzes a chemiluminescent reaction (e.g., involving luminol), and the presence of the target analyte either enhances or quenches this light-emitting reaction, allowing for sensitive detection. nih.gov While specific probes for [1-(chloromethyl)butyl]benzene may not be widely reported, these established principles in sensor design provide a clear roadmap for their future development, enabling high-throughput screening and trace-level detection.
Computational and Theoretical Chemistry Studies of Benzene, 1 Chloromethyl Butyl
Quantum Mechanical Calculations of Electronic Structure and Energetics of Benzene (B151609), [1-(chloromethyl)butyl]
Quantum mechanical methods are the bedrock for understanding the electronic character of a molecule. Density Functional Theory (DFT) is a particularly prominent and widely used approach for studying organic molecules, balancing computational cost with high accuracy. researchgate.netnumberanalytics.com
Electronic Structure: DFT calculations are used to map the molecule's electron density, revealing the distribution of charge and identifying electrophilic (electron-poor) and nucleophilic (electron-rich) sites. A key output of these calculations are the energies and shapes of the molecular orbitals, especially the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is a measure of the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept them. For Benzene, [1-(chloromethyl)butyl], the HOMO is anticipated to be distributed across the π-system of the benzene ring. Conversely, the LUMO is expected to be centered on the antibonding σ* orbital of the carbon-chlorine bond, highlighting the chloromethyl group as the primary site for nucleophilic attack.
Energetics and Stability: Quantum mechanics allows for the precise calculation of molecular energies, which is essential for comparing the stability of different isomers. For example, the thermodynamic stability of Benzene, [1-(chloromethyl)butyl] could be computationally compared against its structural isomers where the substituents are at different positions (ortho, meta, para). Research on the pyrolysis of n-butylbenzene demonstrates the power of computational chemistry in determining decomposition pathways and the relative stability of related structures. acs.org Key thermodynamic properties such as the total electronic energy, enthalpy of formation, and Gibbs free energy can be calculated to build a complete energetic profile.
A representative DFT calculation (e.g., at the B3LYP/6-31G* level of theory) for Benzene, [1-(chloromethyl)butyl] would provide data similar to that shown below.
| Calculated Property | Hypothetical Value | Significance |
|---|---|---|
| Total Electronic Energy | -750.123 Hartrees | A measure of the molecule's overall electronic stability at 0 K. |
| HOMO Energy | -6.5 eV | Indicates the ionization potential and the energy of electrons available for reaction. |
| LUMO Energy | -0.8 eV | Indicates the electron affinity and the orbital that accepts electrons during a reaction. |
| HOMO-LUMO Gap | 5.7 eV | Correlates with the molecule's kinetic stability and electronic excitability. |
| Dipole Moment | 2.1 Debye | Quantifies the overall polarity, influencing solubility and intermolecular forces. |
Molecular Dynamics Simulations for Conformational Analysis of Benzene, [1-(chloromethyl)butyl]
The presence of a flexible butyl group means that Benzene, [1-(chloromethyl)butyl] can exist in many different spatial arrangements, or conformations. Molecular Dynamics (MD) simulations are the primary computational technique for exploring this conformational flexibility. nih.gov
MD simulations apply classical mechanics to model the motions of atoms in a molecule over time, providing a "movie" of its dynamic behavior. nih.gov For Benzene, [1-(chloromethyl)butyl], an MD simulation would reveal the rotational dynamics around the single bonds within the butyl chain and its connection to the aromatic ring. This analysis identifies the most populated low-energy conformations and the energetic barriers for converting between them. The preferred conformation is critical, as it can dictate the molecule's reactivity by exposing or sterically hindering the reactive chloromethyl site. Studies on other complex molecules with flexible groups have successfully used MD to link conformational behavior to self-assembly and intermolecular interactions. nih.gov
Reaction Pathway Modeling and Transition State Characterization for Transformations of Benzene, [1-(chloromethyl)butyl]
The chloromethyl group is a reactive handle, making Benzene, [1-(chloromethyl)butyl] an excellent candidate for nucleophilic substitution reactions, which can proceed via SN1 or SN2 mechanisms. quora.comlibretexts.org Computational modeling is instrumental in mapping the potential energy surfaces of these reactions.
SN2 Mechanism: This mechanism involves a single, concerted step where the nucleophile attacks the electrophilic carbon as the chloride leaving group departs. libretexts.org Computational methods are used to locate the geometry and energy of the transition state—the peak of the energy barrier for the reaction. coe.edu A key validation of a true transition state is the calculation of its vibrational frequencies, which must show one and only one imaginary frequency corresponding to the motion along the reaction coordinate. coe.edu The energy difference between the reactants and this transition state is the activation energy, which governs the reaction rate. The π-system of the benzene ring can stabilize this transition state, accelerating the SN2 reaction compared to a simple alkyl chloride. chemtube3d.comchemtube3d.com
SN1 Mechanism: This two-step pathway begins with the departure of the chloride ion to form a carbocation intermediate, which is then captured by the nucleophile. libretexts.org Benzyl-type halides are known to favor this mechanism because the resulting carbocation is stabilized by resonance, with the positive charge delocalized into the benzene ring. quora.com Computational models can accurately determine the structure of this planar, resonance-stabilized intermediate and calculate the energy barrier to its formation, which is typically the rate-determining step of the reaction.
| Reaction Type | Key Computational Target | Expected Finding |
|---|---|---|
| SN2 Substitution | Transition State Structure & Energy | A single, high-energy structure with elongated, partial C-Nucleophile and C-Cl bonds. The activation energy can be calculated. |
| SN1 Substitution | Carbocation Intermediate Structure & Energy | A planar carbocation at the benzylic position, stabilized by charge delocalization into the aromatic ring. The energy barrier to its formation determines the reaction rate. |
Theoretical Prediction of Spectroscopic Signatures for Benzene, [1-(chloromethyl)butyl]
Computational chemistry can reliably predict spectroscopic data, which is crucial for the identification and characterization of compounds. The simulation of infrared (IR) spectra is a common and highly valuable application. lmu.edu
A theoretical IR spectrum is generated by calculating the molecule's vibrational frequencies using methods like DFT. lmu.edunih.gov Each calculated frequency corresponds to a specific atomic motion, such as a bond stretching or bending. These calculated frequencies and their corresponding intensities can be plotted to create a simulated spectrum that can be directly compared to experimental results. For Benzene, [1-(chloromethyl)butyl], characteristic predicted absorptions would include:
Aromatic C-H Stretches: Weak to medium peaks located just above 3000 cm⁻¹. spectroscopyonline.com
Aliphatic C-H Stretches: Medium to strong peaks from the butyl group, located just below 3000 cm⁻¹.
Aromatic C=C Stretches: A series of sharp peaks, often of variable intensity, between approximately 1400 and 1620 cm⁻¹. spectroscopyonline.com
C-Cl Stretch: A moderately strong absorption expected in the 600–800 cm⁻¹ fingerprint region.
C-H Out-of-Plane Bending: Very strong absorptions in the 690-900 cm⁻¹ range, with positions that are highly diagnostic of the substitution pattern on the benzene ring. amazonaws.com
In Silico Design and Prediction of Novel Analogs and Reactivity of Benzene, [1-(chloromethyl)butyl]
One of the most powerful applications of computational chemistry is in the in silico (i.e., computer-based) design of new molecules. numberanalytics.com By systematically altering the structure of Benzene, [1-(chloromethyl)butyl] within a computational model, researchers can predict how these modifications will influence its chemical properties and reactivity without ever entering a lab. researchgate.netmdpi.com
For example, novel analogs could be designed by exploring:
Alkyl Chain Variation: Replacing the n-butyl group with isomers like sec-butyl or tert-butyl to probe the effects of steric hindrance on the reactivity of the chloromethyl group. acs.org
Leaving Group Modification: Substituting the chlorine atom with bromine or iodine to computationally predict the resulting changes in nucleophilic substitution rates.
Ring Substitution Effects: Introducing electron-donating or electron-withdrawing groups onto the benzene ring to modulate the electrophilicity of the benzylic carbon and tune the molecule's reactivity. libretexts.org
This in silico screening process enables the rapid evaluation of vast libraries of virtual compounds, allowing chemists to prioritize the most promising candidates for physical synthesis and testing. mdpi.com
Development and Application of Computational Models in Organic Chemistry Research
The theoretical investigation of molecules like Benzene, [1-(chloromethyl)butyl] is made possible by a diverse ecosystem of continuously evolving computational models. The development and application of these models are at the forefront of chemical research.
Advancements in DFT: Research continues to produce more accurate and efficient DFT functionals and larger, more precise basis sets. The judicious selection of a functional and basis set is critical for achieving chemically accurate results for a given problem, whether it involves reaction energetics or spectroscopic properties. researchgate.netnumberanalytics.com
Modeling Solvent Effects: Most chemical reactions occur in solution. Computational models must therefore account for the influence of the solvent, which can be done using either implicit models (where the solvent is a continuous medium) or explicit models (where individual solvent molecules are included). These models are essential for accurately predicting reaction outcomes in a realistic environment.
Multi-scale Modeling: The most sophisticated insights often arise from combining different computational methods. For instance, an MD simulation can be used to determine the most stable conformation of a reactant, which then becomes the starting point for a high-level quantum mechanical calculation of a reaction pathway. nih.gov
The application of these computational models to the study of substituted benzenes and other organic molecules is now a standard practice. coe.edunumberanalytics.com It provides a level of mechanistic detail—visualizing transition states, quantifying electronic effects, and predicting reactivity—that is often inaccessible through experimental methods alone.
Derivatization and Analog Development Research for Benzene, 1 Chloromethyl Butyl
Synthesis of Structurally Modified Derivatives of Benzene (B151609), [1-(chloromethyl)butyl] for Mechanistic Probing
The synthesis of structurally modified derivatives of Benzene, [1-(chloromethyl)butyl]- is crucial for probing reaction mechanisms, such as nucleophilic substitution and elimination pathways. By introducing various substituents on the benzene ring or modifying the alkyl chain, researchers can systematically study electronic and steric effects on reaction rates and product distributions.
One common approach involves the electrophilic aromatic substitution of the benzene ring prior to or after the introduction of the [1-(chloromethyl)butyl] group. For instance, Friedel-Crafts acylation or nitration can introduce electron-withdrawing groups, while alkylation or alkoxylation can add electron-donating groups. pressbooks.publibretexts.org The subsequent chlorination of the benzylic position can then be achieved. For example, the reaction of alkylbenzenes with N-chlorosuccinimide (NCS) in the presence of a radical initiator provides a method for benzylic chlorination. mdpi.com
Visible light-driven, metal-free methods have also been developed for the chlorination of alkylaromatic hydrocarbons, offering a milder alternative to traditional methods. mdpi.com These reactions often exhibit high regioselectivity for the benzylic position. The synthesis of derivatives with varying steric hindrance around the reaction center, for example, by introducing bulky groups on the benzene ring or at the alpha-carbon, allows for the investigation of steric accessibility on reaction kinetics.
Research into the synthesis of related structures, such as 1,4-Bis(chloromethyl) benzene derivatives, highlights methods for introducing chloromethyl groups, which are analogous to the reactive moiety in Benzene, [1-(chloromethyl)butyl]-. jlu.edu.cn These syntheses often employ reagents like formaldehyde (B43269) and hydrogen chloride with a Lewis acid catalyst. jlu.edu.cn
Table 1: Examples of Structurally Modified Derivatives and their Potential for Mechanistic Probing
| Derivative Name | Modification | Potential Mechanistic Study |
| 1-(1-chloro-1-pentyl)-4-nitrobenzene | Electron-withdrawing group on the aromatic ring | Study of electronic effects on SN1/SN2 reaction rates |
| 1-(1-chloro-1-pentyl)-4-methoxybenzene | Electron-donating group on the aromatic ring | Investigation of carbocation stability in SN1 reactions |
| 1-chloro-2-methyl-1-phenylpentane | Steric hindrance near the reaction center | Elucidation of steric effects on nucleophilic attack |
| 4-chloro-4-(4-methylphenyl)sulfonyl-1-phenylpentan-3-one | Introduction of a sulfonyl group | Probing neighboring group participation |
Exploration of Functional Group Interconversions from the [1-(chloromethyl)butyl] Moiety
The [1-(chloromethyl)butyl] moiety is a versatile functional group handle that can be converted into a wide array of other functionalities, significantly expanding the synthetic utility of Benzene, [1-(chloromethyl)butyl]-. These interconversions typically exploit the reactivity of the benzylic chloride as a good leaving group in nucleophilic substitution reactions. researchgate.net
A primary transformation is the substitution of the chloride with other halides, such as iodide, through the Finkelstein reaction to enhance reactivity in subsequent steps. Nucleophiles like cyanide can be used to introduce a nitrile group, which can be further hydrolyzed to a carboxylic acid or reduced to an amine. Azide anions provide a route to benzyl (B1604629) azides, which are precursors to primary amines via reduction.
The chloride can also be displaced by oxygen nucleophiles, such as hydroxides, alkoxides, or carboxylates, to form alcohols, ethers, and esters, respectively. The resulting 1-phenylpentan-1-ol can be oxidized to the corresponding ketone, 1-phenylpentan-1-one. Furthermore, the alkyl substituent on the benzene ring can be oxidized under strong conditions (e.g., KMnO4 or Na2Cr2O7) to a carboxylic acid group, provided there is a benzylic hydrogen. pressbooks.pub
Table 2: Key Functional Group Interconversions from the [1-(chloromethyl)butyl] Moiety
| Starting Moiety | Reagent(s) | Resulting Functional Group | Reaction Type |
| -CH(Cl)C4H9 | NaI, acetone | -CH(I)C4H9 | Finkelstein Reaction |
| -CH(Cl)C4H9 | KCN, DMSO | -CH(CN)C4H9 | Nucleophilic Substitution |
| -CH(Cl)C4H9 | NaN3 | -CH(N3)C4H9 | Nucleophilic Substitution |
| -CH(Cl)C4H9 | NaOH(aq) | -CH(OH)C4H9 | Nucleophilic Substitution |
| -CH(OH)C4H9 | CrO3, H2SO4, acetone | -C(=O)C4H9 | Oxidation |
| -CH(Cl)C4H9 | Mg, THF | -CH(MgCl)C4H9 | Grignard Reagent Formation |
Design and Synthesis of Advanced Scaffolds Incorporating the [1-(chloromethyl)butyl]benzene Core
The [1-(chloromethyl)butyl]benzene core serves as a foundational building block for the construction of more complex and advanced molecular scaffolds. Its ability to undergo reactions like Friedel-Crafts alkylations and acylations, where the phenyl group acts as a nucleophile, allows for its incorporation into larger polycyclic aromatic systems or connection to other molecular fragments. utexas.eduelte.hu
Multicomponent reactions (MCRs) offer an efficient strategy for rapidly building molecular complexity from simple starting materials. nih.gov For instance, the [1-(chloromethyl)butyl]benzene moiety could potentially be incorporated into Ugi or Passerini reactions by first converting the chloro group to a functional group suitable for these transformations, such as an amine or a carboxylic acid. One-pot tandem reactions, such as those involving Michael additions of vinyl malononitriles with nitroolefins, provide another avenue for the synthesis of highly substituted and complex benzene derivatives. nih.gov
The development of novel synthetic methodologies, such as reaction-based generative scaffold decoration, can aid in the in silico design of chemical libraries based on the [1-(chloromethyl)butyl]benzene core, accelerating the discovery of new molecules with desired properties. scispace.com The synthesis of complex chemotypes, including those with quaternary and chiral centers, can be achieved through strategic application of MCRs, highlighting the potential for creating topologically rich molecular scaffolds from this core structure. nih.gov
Stereochemical Control in the Synthesis of Chiral Derivatives of Benzene, [1-(chloromethyl)butyl]
The carbon atom bearing the chloro- and phenyl- groups in Benzene, [1-(chloromethyl)butyl]- is a stereocenter. Consequently, the development of synthetic methods that control the stereochemistry at this center is of significant interest for accessing enantiomerically pure or enriched derivatives.
Asymmetric synthesis of chiral 1,1-diarylalkanes, which are structurally related, has been achieved through various methods, including the enantioselective hydrogenation of prochiral 1,1-diarylethenes catalyzed by transition metal complexes with chiral ligands. researchgate.net Similar strategies could potentially be adapted for the enantioselective reduction of a suitable precursor to introduce the chiral center found in Benzene, [1-(chloromethyl)butyl]-.
Metal-catalyzed cross-coupling reactions also offer a powerful tool for the enantioselective formation of C-C bonds. For example, the asymmetric allylic alkylation of a Grignard reagent derived from [1.1.1]propellane has been used to synthesize α-chiral bicyclo[1.1.1]pentanes. nih.gov This highlights the potential of using chiral catalysts to control the stereochemical outcome of reactions involving organometallic intermediates derived from Benzene, [1-(chloromethyl)butyl]-.
Furthermore, desymmetrization reactions catalyzed by chiral nickel complexes have been employed for the enantioselective synthesis of chiral cyclopent-2-enones. nih.gov This approach, where a prochiral substrate is selectively transformed into a single enantiomer, could be conceptually applied to the synthesis of chiral derivatives starting from a symmetrically substituted precursor related to the target molecule. The development of new chemo-, regio-, and stereoselective reactions is an active area of research with the potential to provide efficient routes to chiral derivatives of Benzene, [1-(chloromethyl)butyl]-. nih.gov
Table 3: Potential Strategies for Stereochemical Control
| Strategy | Description | Potential Application to Benzene, [1-(chloromethyl)butyl]- |
| Asymmetric Hydrogenation | Enantioselective reduction of a C=C double bond in a prochiral precursor using a chiral catalyst. | Synthesis of enantiomerically enriched 1-phenylpentane derivatives, which can then be chlorinated. |
| Chiral Catalyst-Controlled Cross-Coupling | Use of a chiral ligand on a metal catalyst to induce enantioselectivity in a C-C bond-forming reaction. | Enantioselective arylation or alkylation of a precursor to establish the chiral center. |
| Desymmetrization | Selective reaction of one of two identical functional groups in a prochiral molecule using a chiral reagent or catalyst. | Synthesis of chiral derivatives from a symmetrically substituted precursor. |
| Asymmetric [2+2] Cycloaddition | Visible-light-induced cycloaddition of alkenes using a chiral photosensitizer or catalyst. chemistryviews.org | Could be used to construct chiral cyclobutane-containing scaffolds from derivatives of Benzene, [1-(chloromethyl)butyl]-. |
Environmental Transformation and Fate Research of Benzene, 1 Chloromethyl Butyl
Photodegradation Mechanisms of Benzene (B151609), [1-(chloromethyl)butyl] in Environmental Matrices
The photodegradation of Benzene, [1-(chloromethyl)butyl], a substituted chlorobenzene (B131634), in the environment is influenced by both direct and indirect photolysis. Direct photolysis involves the absorption of light by the molecule itself, leading to its decomposition. However, for many chlorobenzenes, this process can be slow. nih.gov Indirect photodegradation, on the other hand, is often a more significant pathway and involves reactive species generated by sunlight in the environment, such as hydroxyl radicals (•OH). nih.govuwaterloo.ca
The reaction with hydroxyl radicals is a key mechanism in the atmospheric and aquatic degradation of many aromatic compounds. nih.govresearchgate.net For substituted chlorobenzenes, the rate of reaction with •OH radicals is influenced by the nature of the substituents on the benzene ring. nih.gov Electron-donating groups, such as the alkyl group in Benzene, [1-(chloromethyl)butyl], generally increase the rate of reaction with the electrophilic •OH radical. nih.gov The initial step is the addition of the hydroxyl radical to the benzene ring, forming a hydroxycyclohexadienyl radical adduct. researchgate.netcopernicus.org This adduct can then undergo further reactions, including the addition of molecular oxygen, leading to the formation of various degradation products. researchgate.netcopernicus.org
The degradation of chlorobenzene, a related compound, has been shown to produce byproducts such as phenol, chlorophenol, hydrochloric acid, acetic acid, and formic acid. nih.gov It is plausible that the photodegradation of Benzene, [1-(chloromethyl)butyl] would follow similar pathways, leading to the formation of corresponding substituted phenols and other smaller organic molecules. The presence of humidity can also significantly affect photodegradation rates, often enhancing them. uwaterloo.ca
Table 1: Factors Influencing Photodegradation of Substituted Chlorobenzenes
| Factor | Description | Potential Impact on Benzene, [1-(chloromethyl)butyl] |
| Light Absorption | The ability of the molecule to absorb photons at specific wavelengths. | The benzene ring allows for absorption of UV light, initiating direct photolysis, although this may be a minor pathway. |
| Hydroxyl Radicals (•OH) | Highly reactive species formed in the atmosphere and water from the photolysis of other compounds (e.g., H₂O₂, O₃). nih.govuwaterloo.ca | The primary pathway for indirect photodegradation. The alkyl substituent likely enhances the reaction rate. nih.gov |
| Substituents | The nature of the groups attached to the benzene ring. | The alkyl group is electron-donating, increasing susceptibility to electrophilic attack by •OH radicals. nih.gov The chloromethyl group is an electron-withdrawing group. |
| Environmental Matrix | The medium in which the compound is present (air, water, soil). | In the atmosphere, gas-phase reactions with •OH radicals dominate. In water, aqueous-phase reactions with •OH radicals are key. nih.gov |
| Humidity | The amount of water vapor in the air. | Increased humidity has been shown to enhance the photodegradation rates of related compounds. uwaterloo.ca |
Abiotic Degradation Pathways of Benzene, [1-(chloromethyl)butyl] (e.g., Hydrolysis, Oxidation)
Beyond photodegradation, Benzene, [1-(chloromethyl)butyl] can undergo other abiotic degradation processes in the environment, primarily hydrolysis and oxidation.
Hydrolysis: The presence of a chloromethyl group suggests that hydrolysis is a potential degradation pathway. In this reaction, the chlorine atom is replaced by a hydroxyl group from water. For a similar compound, chloromethyl benzene (benzyl chloride), hydrolysis in water at elevated temperatures (373K) yields benzyl (B1604629) alcohol and hydrochloric acid. quora.com It is therefore expected that Benzene, [1-(chloromethyl)butyl] would hydrolyze to form the corresponding alcohol, [1-(hydroxymethyl)butyl]benzene, and hydrochloric acid. The rate of hydrolysis can be influenced by factors such as temperature and pH.
Oxidation: Oxidation in the environment is largely driven by reactive oxygen species, with the hydroxyl radical (•OH) being a primary oxidant in both atmospheric and aquatic systems. researchgate.netcopernicus.org The oxidation of benzene and its derivatives by •OH radicals is a well-studied process. researchgate.netresearchgate.net The reaction initiates with the addition of the •OH radical to the aromatic ring, leading to ring-opening and the formation of a variety of smaller, more oxidized products. copernicus.orgresearchgate.net For benzene, oxidation products can include phenol, catechol, hydroquinone, and muconic acid. researchgate.netnih.gov The presence of the alkyl side chain on Benzene, [1-(chloromethyl)butyl] would likely influence the specific oxidation products formed. Catalytic oxidation is another potential pathway, although it is more relevant in industrial treatment processes than in the natural environment. mdpi.com
Table 2: Key Abiotic Degradation Pathways
| Pathway | Reactants | Primary Products (Predicted for Benzene, [1-(chloromethyl)butyl]) | Environmental Significance |
| Hydrolysis | Benzene, [1-(chloromethyl)butyl] + Water | [1-(hydroxymethyl)butyl]benzene + Hydrochloric Acid | Can be a significant pathway in aqueous environments, particularly at higher temperatures. quora.com |
| Oxidation by •OH | Benzene, [1-(chloromethyl)butyl] + Hydroxyl Radical | Substituted phenols, ring-cleavage products (aldehydes, carboxylic acids) | A major degradation pathway in both the atmosphere and sunlit surface waters. researchgate.netcopernicus.org |
Sorption and Mobility Studies of Benzene, [1-(chloromethyl)butyl] in Soil and Aquatic Systems
The movement and distribution of Benzene, [1-(chloromethyl)butyl] in the environment are governed by its sorption to soil and sediment particles and its mobility in water. Sorption refers to the partitioning of the chemical between the solid (soil/sediment) and liquid (water) phases.
The primary factor controlling the sorption of non-polar organic compounds like Benzene, [1-(chloromethyl)butyl] in soil is the organic carbon content. frontiersin.org The higher the organic carbon content of the soil, the greater the sorption of the compound. This is due to the hydrophobic nature of the compound, which favors partitioning into the organic matter rather than remaining in the aqueous phase. The clay content of soil generally has a lesser effect on the sorption of such compounds. frontiersin.orgresearchgate.net
The mobility of Benzene, [1-(chloromethyl)butyl] in soil and aquatic systems is inversely related to its sorption. High sorption leads to low mobility, meaning the compound will be less likely to leach through the soil profile into groundwater or be transported over long distances in surface water. The particle size of the soil can also influence sorption and mobility; smaller particle sizes, which have a larger surface area, can lead to increased adsorption. researchgate.net
The octanol-water partition coefficient (Kow) is a key parameter used to predict the sorption potential of a chemical. A higher Kow value indicates greater hydrophobicity and a higher tendency to sorb to organic matter. While specific data for Benzene, [1-(chloromethyl)butyl] is limited, related compounds like benzene have been extensively studied. Benzene has a relatively low sorption capacity, while larger aromatic hydrocarbons like naphthalene (B1677914) show greater sorption. frontiersin.org Given its larger alkyl chain, Benzene, [1-(chloromethyl)butyl] would be expected to have a higher Kow and thus greater sorption potential than benzene.
Table 4: Factors Affecting Sorption and Mobility
| Parameter | Description | Influence on Benzene, [1-(chloromethyl)butyl] |
| Soil Organic Carbon | The amount of organic matter in the soil. | The primary factor for sorption. Higher organic carbon leads to greater sorption and lower mobility. frontiersin.org |
| Clay Content | The proportion of clay minerals in the soil. | Generally has a limited effect on the sorption of non-polar organic compounds compared to organic carbon. frontiersin.orgresearchgate.net |
| Particle Size | The size of the soil particles. | Smaller particle sizes can increase the surface area available for adsorption, potentially increasing sorption. researchgate.net |
| Octanol-Water Partition Coefficient (Kow) | A measure of the chemical's hydrophobicity. | A higher Kow indicates a greater tendency to sorb to soil organic matter. The butyl group would increase the Kow compared to benzene. |
| Temperature | Environmental temperature. | For some hydrophobic compounds, sorption increases as temperature decreases. frontiersin.org |
Environmental Fate Modeling and Predictive Studies for Benzene, [1-(chloromethyl)butyl]
Environmental fate models are computational tools used to predict the transport, transformation, and ultimate fate of chemicals released into the environment. ca.gov These models integrate information on a chemical's physical and chemical properties with environmental characteristics to estimate its distribution and persistence in different environmental compartments (air, water, soil, sediment). ca.gov
For Benzene, [1-(chloromethyl)butyl], a key approach for predicting its environmental behavior in the absence of extensive experimental data is the use of Quantitative Structure-Activity Relationship (QSAR) models. acs.orgtechno-press.orgresearchgate.net QSARs establish a mathematical relationship between the chemical structure of a compound and its properties, including its toxicity, degradability, and physical-chemical parameters. acs.orgtechno-press.org
By using molecular descriptors that quantify aspects of the molecular structure of Benzene, [1-(chloromethyl)butyl] (e.g., number of carbon and chlorine atoms, molecular weight, hydrophobicity), QSAR models can estimate important fate parameters. acs.orgtechno-press.orgnih.gov These parameters include:
Octanol-water partition coefficient (Kow): Predicts sorption potential. acs.org
Henry's Law Constant: Predicts partitioning between air and water.
Biodegradation rates: Estimates how quickly the compound will be broken down by microorganisms.
Toxicity endpoints: Predicts potential adverse effects on aquatic organisms. acs.orgnih.gov
Table 5: Application of Modeling in Environmental Fate Assessment
| Modeling Approach | Description | Application to Benzene, [1-(chloromethyl)butyl] |
| QSAR Models | Predicts chemical properties based on molecular structure. acs.orgtechno-press.orgresearchgate.net | Estimation of Kow, Henry's Law constant, biodegradation rates, and toxicity in the absence of experimental data. |
| Multimedia Fate Models (e.g., CalTOX) | Integrates chemical properties and environmental data to predict transport and transformation. ca.gov | Simulates the distribution of the compound in air, water, soil, and biota, and estimates its overall persistence. |
| Kinetic Models | Describes the rates of degradation reactions (e.g., photodegradation, hydrolysis). | Predicts the half-life of the compound in different environmental compartments under various conditions. |
Emerging Research Directions and Future Perspectives on Benzene, 1 Chloromethyl Butyl
Unexplored Reactivity Manifolds and Mechanistic Puzzles of Benzene (B151609), [1-(chloromethyl)butyl]-
The reactivity of secondary benzylic halides like Benzene, [1-(chloromethyl)butyl]- is a delicate balance of competing reaction pathways, primarily SN1, SN2, E1, and E2. youtube.com The presence of a chiral center at the carbon bearing the chlorine atom introduces significant stereochemical complexity. A major puzzle is fully elucidating the factors that govern the stereochemical outcome of its reactions. While SN2 reactions proceed with inversion of stereochemistry and SN1 reactions through a planar carbocation leading to racemization, the reality is often a continuum between these extremes. youtube.comnih.gov
Highly reactive, short-lived species are generated during its transformations, but their direct characterization remains a formidable challenge. wiley.com The formation of a chiral benzylic carbocation intermediate in SN1-type reactions is postulated, but its precise structure, lifetime, and potential for rearrangement or interaction with counterions are not fully understood. acs.orgnih.gov Experimental trapping and spectroscopic characterization of such fleeting intermediates are critical frontiers. igert.org Understanding these intermediates is key to controlling reaction selectivity and preventing the formation of unwanted byproducts. wiley.com
| Reaction Type | Key Characteristics for Benzene, [1-(chloromethyl)butyl]- | Mechanistic Question |
| S | Proceeds via a benzylic carbocation intermediate; favored by polar protic solvents and weak nucleophiles. youtube.com | What is the precise influence of the butyl group on the stability and preferred conformation of the carbocation? acs.org |
| S | A single-step process; favored by strong, non-bulky nucleophiles and polar aprotic solvents. youtube.com | How does steric hindrance from the butyl group affect the rate of backside attack compared to other secondary benzylic halides? |
| E1/E2 | Elimination reactions compete with substitution, favored by strong bases (E2) or high temperatures (E1). youtube.com | What is the regioselectivity of elimination (Zaitsev vs. Hofmann products) and how is it influenced by the base and solvent system? |
Integration of Artificial Intelligence and Machine Learning in [1-(chloromethyl)butyl]benzene Research
| AI/ML Application | Potential Impact on Research | Example Technologies |
| Reactivity Prediction | Forecasts reaction outcomes, yields, and selectivity under various conditions. mit.edu | Random Forest (RF), Light Gradient Boosting Machine (LightGBM), Graph Convolutional Networks (GCN). nih.govnih.gov |
| Retrosynthetic Analysis | Designs optimal synthetic routes to the target compound and its analogues. pharmafeatures.com | Monte-Carlo Tree Search (MCTS), Deep Neural Networks. chemrxiv.orgresearchgate.net |
| Property Prediction | Computes physicochemical and thermodynamic properties with quantum-level accuracy at a fraction of the cost. cmu.edu | Machine Learning Interatomic Potentials (MLIPs). cmu.edu |
| Interaction Analysis | Characterizes non-covalent interactions like halogen bonding to understand supramolecular behavior. fnasjournals.com | Advanced deep learning architectures. fnasjournals.com |
Challenges and Opportunities in the Synthesis of Highly Complex Benzene, [1-(chloromethyl)butyl]- Analogues
The synthesis of analogues of Benzene, [1-(chloromethyl)butyl]-, particularly those with high complexity or specific stereochemistry, presents significant challenges. A primary difficulty lies in achieving enantioselective control. For instance, creating enantiomerically pure analogues via cross-coupling reactions requires the development of sophisticated chiral ligands for catalysts, often based on nickel or palladium. nih.govacs.orgnih.gov
Another challenge is managing functional group compatibility. Many powerful synthetic reactions are sensitive to the presence of other reactive groups in the molecule. Developing synthetic routes that tolerate a wide range of functional groups is crucial for creating a diverse library of analogues for screening in various applications. Opportunities in this area lie in the development of novel catalytic systems, such as dual photoredox and nickel catalysis, which have shown promise for the asymmetric arylation of related heterocyclic structures. nih.gov High-throughput experimentation can also accelerate the discovery of optimal reaction conditions and novel ligands for these challenging transformations. nih.gov
Potential for Green Chemistry Advancements in the Field of Halogenated Alkylbenzenes
Traditional chemical halogenation processes often rely on hazardous reagents and can lack regioselectivity. tsijournals.commanchester.ac.uk Green chemistry offers a more sustainable path forward. A significant opportunity lies in the field of biocatalysis, specifically the use of halogenating enzymes. nih.gov Nature has evolved several types of these enzymes, including flavin-dependent halogenases and various haloperoxidases, which can perform selective halogenation under mild, aqueous conditions. nih.govnih.gov
While the direct enzymatic synthesis of Benzene, [1-(chloromethyl)butyl]- has not been reported, the broader potential is immense. Researchers are working to engineer these enzymes to accept non-native substrates and to control the site-selectivity of the halogenation. nih.govmdpi.com Success in this area could lead to environmentally benign manufacturing processes for a wide range of halogenated alkylbenzenes, reducing reliance on high-energy, hazardous chemical methods. nih.gov The combination of enzymatic halogenation with subsequent chemo-catalytic steps, such as cross-coupling, represents a powerful and sustainable strategy for creating molecular diversity. mdpi.com
Interdisciplinary Approaches to Research on Benzene, [1-(chloromethyl)butyl]-
The future of research on Benzene, [1-(chloromethyl)butyl]- will benefit greatly from interdisciplinary collaboration. In materials science , the compound could serve as a key building block. The reactive chloro-group and the benzene ring are functional handles for polymerization or for grafting onto surfaces to create functional materials. rsc.org Halogen bonding, a directional interaction involving the chlorine atom, could be exploited in crystal engineering and the design of liquid crystals or other ordered supramolecular structures. nih.govnih.gov
From a chemical biology perspective, halogenated hydrocarbons can have significant biological effects and are used as probes to study biological systems. nih.govnih.gov While respecting the exclusion of safety profiles, the fundamental interactions of such compounds with biological macromolecules are of scientific interest. Understanding how the structure of Benzene, [1-(chloromethyl)butyl]- influences its interactions within a biological context could provide insights into the behavior of halogenated compounds in general. taylorandfrancis.com
Future Methodological Advancements in the Study of Benzene, [1-(chloromethyl)butyl]-
Advancements in analytical and spectroscopic techniques are crucial for unraveling the complexities of reactive molecules like Benzene, [1-(chloromethyl)butyl]-. A significant frontier is the direct detection and characterization of short-lived reaction intermediates. wiley.comigert.org
Techniques such as infrared ion spectroscopy (IRIS) , which combines mass spectrometry with infrared spectroscopy, are becoming powerful tools for obtaining structural information on isolated, mass-selected ions in the gas phase. nih.govrsc.org This could allow for the direct experimental characterization of the [1-(chloromethyl)butyl]benzene carbocation. Similarly, exchange NMR spectroscopy (EXSY) is being used to detect and characterize low-abundance intermediates that are in rapid equilibrium with more stable species in solution. acs.org The application of advanced single-molecule spectroscopy could also provide unprecedented insight into the dynamics of individual reaction events. arxiv.orgriken.jp These cutting-edge methods, often combined with high-level quantum chemical calculations, will provide a much clearer picture of the reaction mechanisms and dynamics at the molecular level. mdpi.comsns.it
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
